2-Amino-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
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Overview
Description
2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a benzodioxole moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE apart is its unique combination of a pyrido[2,3-d]pyrimidine core and a benzodioxole moiety
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
2-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H14N4O5/c1-22-8-2-6(3-9-12(8)24-5-23-9)7-4-10(20)17-13-11(7)14(21)19-15(16)18-13/h2-3,7H,4-5H2,1H3,(H4,16,17,18,19,20,21) |
InChI Key |
LSRADMRLVMICPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3C(=O)NC(=N4)N |
Origin of Product |
United States |
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